molecular formula C18H23N3O2 B14679016 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- CAS No. 32165-32-5

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl-

Cat. No.: B14679016
CAS No.: 32165-32-5
M. Wt: 313.4 g/mol
InChI Key: KBDVESKWMHEDPT-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenylhydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to yield the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.

Scientific Research Applications

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(2-morpholinoethyl)-6-phenylpyridazine
  • 4,5-Dimethyl-2-(2-piperidinoethyl)-6-phenylpyridazinone
  • 4,5-Dimethyl-2-(2-pyrrolidinoethyl)-6-phenylpyridazinone

Uniqueness

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

32165-32-5

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

4,5-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C18H23N3O2/c1-14-15(2)18(22)21(9-8-20-10-12-23-13-11-20)19-17(14)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3

InChI Key

KBDVESKWMHEDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C2=CC=CC=C2)CCN3CCOCC3)C

Origin of Product

United States

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